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Compound of Interest

Compound Name: Fluorocinnamic acid

Cat. No.: B8763321

Get Quote

Executive Summary
The positional isomerism of fluorine in cinnamic acid derivatives fundamentally alters their

physicochemical properties, crystal packing, and biological reactivity.

4-Fluorocinnamic acid (Para) is characterized by high symmetry, higher melting points, and

enhanced metabolic stability at the para-position (blocking CYP450 oxidation).

2-Fluorocinnamic acid (Ortho) exhibits significant steric influence ("ortho effect"), altered

pKa due to proximity effects, and distinct spectroscopic signatures arising from through-

space spin-spin coupling.
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Feature
2-Fluorocinnamic Acid
(Ortho)

4-Fluorocinnamic Acid
(Para)

CAS Number 451-69-4 459-32-5

Molecular Weight 166.15 g/mol 166.15 g/mol

Melting Point 178–180 °C 209–210 °C

pKa (Predicted) ~3.8 – 4.1 (More Acidic) ~4.43 (Less Acidic)

Electronic Effect
Inductive (-I) dominant; Steric

clash

Inductive (-I) + Resonance

(+R)

Primary Utility
Steric probe in SAR; Ortho-

lithiation substrate

Metabolic blocker; Bioisostere

of Cinnamic acid

Structural & Physicochemical Analysis
Crystal Packing and Thermal Properties
The significant difference in melting points (

C) highlights the impact of molecular symmetry on lattice energy.

4-FCA: The para-substitution maintains the planarity and symmetry of the molecule, allowing

for efficient head-to-tail dimer formation via carboxylic acid hydrogen bonds. The crystal

lattice is stabilized by

stacking interactions that are unperturbed by the small fluorine atom at the distal end.

2-FCA: The ortho-fluorine introduces a steric clash with the

-proton of the alkene chain or the carboxylic acid group (depending on rotation), forcing a
slight twist in the torsion angle between the phenyl ring and the alkene. This disruption
reduces packing efficiency, resulting in a lower melting point.

Acidity (pKa) and Electronic Effects
While both compounds are stronger acids than unsubstituted cinnamic acid (pKa 4.44) due to

the electronegativity of fluorine, the ortho-effect makes 2-FCA more acidic.
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Inductive Effect (-I): The fluorine in 2-FCA is closer to the carboxylate group (through bonds

and space), stabilizing the conjugate base more effectively than in 4-FCA.

Resonance Effect (+R): In 4-FCA, the fluorine can donate electron density into the ring via

resonance, which slightly counteracts the inductive withdrawal, making it less acidic than the

ortho isomer.

Spectroscopic Characterization
Distinguishing these isomers is critical during synthesis. The most diagnostic tool is

F NMR and the splitting patterns in

H NMR.

Nuclear Magnetic Resonance (NMR)
Nucleus

2-FCA (Ortho)
Characteristics

4-FCA (Para)
Characteristics

F NMR

-110 to -118 ppmAppears as a

complex multiplet due to

coupling with H-3, H-4, H-5,

and H-6.

-106 to -114 ppmAppears as a

simpler multiplet (often triplet

of triplets) due to symmetry.

H NMR (Alkene)

-H (

7.8 ppm): Shows additional

coupling (

Hz) due to proximity to

Fluorine.

-H (

7.6 ppm): Appears as a clean

doublet (

Hz) typical of trans-alkenes.

H NMR (Aromatic)

Complex ABCD system. H-3

and H-6 are magnetically

distinct.

Symmetric AA'BB' system. Two

distinct multiplets integrating to

2H each.

Infrared Spectroscopy (IR)
C=O Stretch: Both appear
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1670–1690 cm

.

C=C Stretch: 4-FCA often shows a stronger intensity band at

1630 cm

due to the conjugation enhancement by the para-fluorine resonance.

Synthetic Pathways
The most robust method for synthesizing both isomers is the Knoevenagel Condensation.

However, reaction kinetics differ; 4-FCA typically forms faster due to the lack of steric hindrance

at the aldehyde carbonyl.

Protocol: Knoevenagel Condensation
This protocol uses pyridine as both solvent and base, with piperidine as a catalyst.

Reagents:

Fluorobenzaldehyde (2- or 4-isomer): 10 mmol

Malonic Acid: 12 mmol (1.2 equiv)

Pyridine: 5 mL

Piperidine: 0.1 mL (Catalytic)

Step-by-Step Methodology:

Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of

the appropriate fluorobenzaldehyde and 12 mmol of malonic acid in 5 mL of pyridine.

Catalysis: Add 0.1 mL of piperidine.

Reaction: Heat the mixture to 100°C for 2–4 hours.

Note: Evolution of CO
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bubbles indicates decarboxylation is proceeding. 2-FCA may require longer heating (up to
6 hours) to reach completion due to steric hindrance.

Quenching: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-

cold 6M HCl with vigorous stirring. The acid precipitates immediately.

Isolation: Filter the white precipitate via vacuum filtration. Wash with 3 x 10 mL cold water.

Purification: Recrystallize from Ethanol/Water (1:1).

Yield Expectations: 4-FCA (85-95%); 2-FCA (75-85%).

Synthetic Workflow Diagram

Start:
Fluorobenzaldehyde

+ Malonic Acid

Reaction:
Pyridine/Piperidine

100°C, 2-6 hrs

Mix Intermediate:
Benzylidene Malonic Acid

Condensation Decarboxylation:
(-CO2)

Heat Quench:
Pour into ice-cold HCl

Complete
Product:

Fluorocinnamic Acid
(Solid Precipitate)

Filter & Dry

Click to download full resolution via product page

Caption: Standard Knoevenagel condensation workflow for converting fluorobenzaldehydes to

cinnamic acids.

Biological & Pharmacological Implications
In drug discovery, the choice between 2-F and 4-F substitution is strategic.

Structure-Activity Relationship (SAR)
4-FCA (Metabolic Stability): The para-position of phenyl rings is a "metabolic soft spot,"

prone to oxidation by CYP450 enzymes. Substituting Hydrogen with Fluorine (Bioisostere)

blocks this metabolism without significantly altering the steric profile, extending the drug's

half-life (

).

2-FCA (Conformational Restriction): The ortho-fluorine introduces steric bulk that can restrict

the rotation of the phenyl ring relative to the side chain. This is used to lock the molecule into

a specific bioactive conformation or to probe the size of a receptor binding pocket.
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Biological Activity Comparison
Activity Type 4-Fluorocinnamic Acid 2-Fluorocinnamic Acid

Antimicrobial

High activity against S. aureus

and E. coli. Often used as a

scaffold for antifungal agents.

Moderate activity; often less

potent due to steric hindrance

preventing optimal binding.

Enzyme Inhibition
Potent inhibitor of Tyrosinase

(melanin synthesis).

Inhibits Phenylalanine

Ammonia-Lyase (PAL) more

effectively in some plant

species due to mimicry of the

transition state.

SAR Logic Diagram

Drug Design Goal

4-Fluoro Substitution

Metabolic Stability

2-Fluoro Substitution

Conformational Control

Blocks CYP450
Metabolism Maintains Planarity Steric Clash / Twist Conformational Locking

Increased Half-life (t1/2) Selectivity Probe

Click to download full resolution via product page

Caption: Decision matrix for selecting 2-F vs 4-F substitution in medicinal chemistry campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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